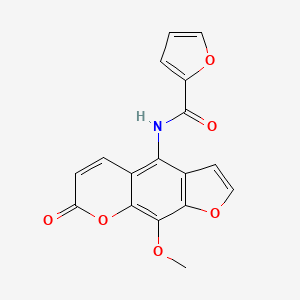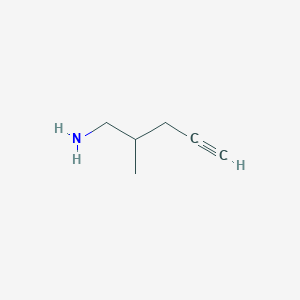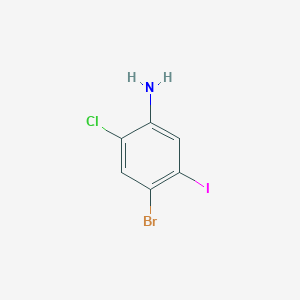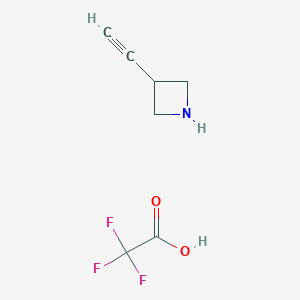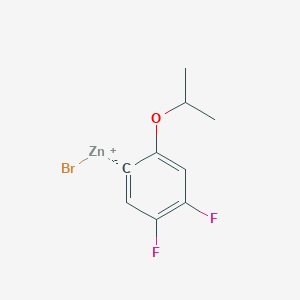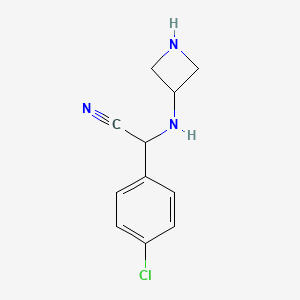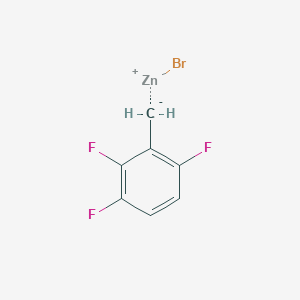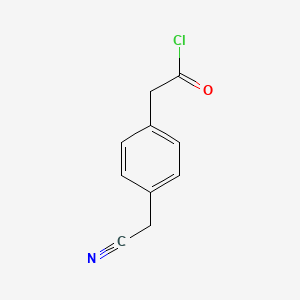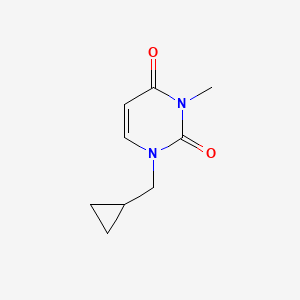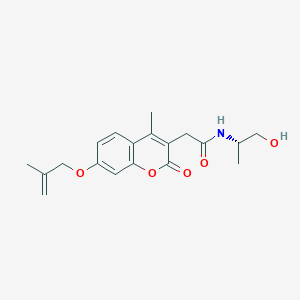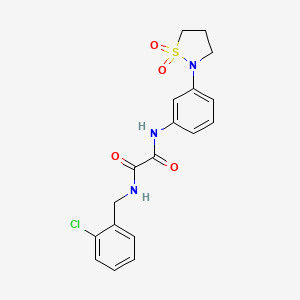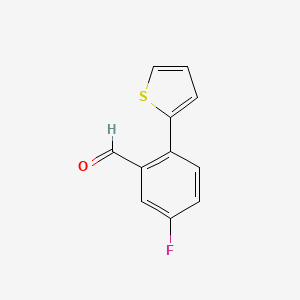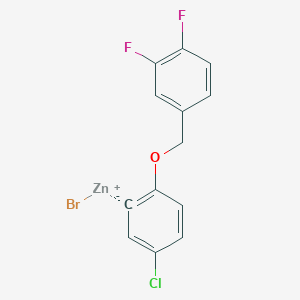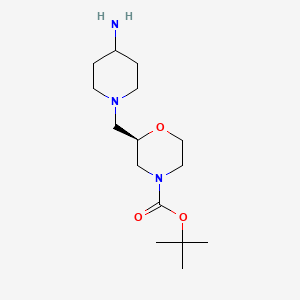
(R)-tert-Butyl 2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a 4-aminopiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Attachment of the 4-Aminopiperidine Moiety: The 4-aminopiperidine moiety is attached through nucleophilic substitution reactions, often using a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Products include alcohol derivatives of the ester group.
Substitution: Products include substituted morpholine and piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate: shares similarities with other morpholine derivatives and piperidine-containing compounds.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the morpholine ring.
Morpholine-4-carboxylic acid tert-butyl ester: Similar in structure but lacks the piperidine moiety.
Uniqueness
The uniqueness of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
Propiedades
Fórmula molecular |
C15H29N3O3 |
|---|---|
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[(4-aminopiperidin-1-yl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-8-9-20-13(11-18)10-17-6-4-12(16)5-7-17/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1 |
Clave InChI |
QDMUOFPQRURBIQ-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2CCC(CC2)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)CN2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


